2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane

Übersicht

Beschreibung

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C10H10BrClO2 and its molecular weight is 277.54 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195977. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-(Bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

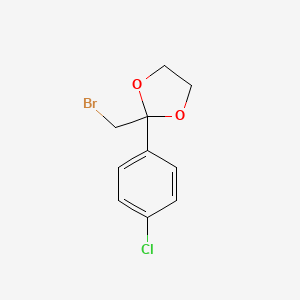

The compound has the following structure:

Synthesis typically involves the reaction of (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate with 2-bromo-1-(4-chlorophenyl)ethanone, often under solvent-free conditions to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing the 1,3-dioxolane ring exhibit significant antimicrobial activity. Specifically, derivatives of this compound have been tested against various pathogens:

- Antifungal Activity : Studies have shown that dioxolane derivatives can inhibit the growth of fungi such as Candida albicans . For instance, analogues with specific substitutions demonstrated inhibition percentages ranging from 6.24% to 21.65% against C. albicans.

- Bacterial Activity : The compound was also evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. It showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the dioxolane ring may interact with cellular targets, disrupting normal cellular functions. For instance, some studies suggest that similar compounds may act by inhibiting key enzymes involved in metabolic pathways of pathogens .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of dioxolane derivatives revealed that modifications to the phenyl group significantly affected antimicrobial potency. The synthesized compounds were screened for their activity against various microbial strains, leading to the identification of several promising candidates with enhanced efficacy .

| Compound | Antimicrobial Activity (%) | Target Pathogen |

|---|---|---|

| A | 21.65 | C. albicans |

| B | 14.96 | S. aureus |

| C | 9.42 | E. coli |

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the presence of halogen substituents on the aromatic ring influenced both the potency and spectrum of activity against different pathogens. The most effective compounds contained multiple halogens on the aromatic moiety .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Notably, it is utilized in the preparation of mitratapide, a lipid-lowering agent that inhibits apolipoprotein B secretion and microsomal triglyceride transfer protein. The synthesis process involves the reaction of 2-bromo-1-(4-chloro-phenyl)-ethanone with (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate .

Key Pharmaceutical Properties:

- Mitratapide : Effective in treating obesity by lowering lipid levels.

- Synthesis Efficiency : Improved methods have been developed to enhance yield and purity during synthesis .

Agricultural Chemistry

In agricultural chemistry, 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane is employed in developing pesticides and herbicides. Its effectiveness in pest control contributes to sustainable agricultural practices by minimizing environmental impact while ensuring crop protection.

Applications in Agriculture:

- Pesticides : Development of new formulations that target specific pests.

- Herbicides : Formulations that effectively manage weed populations without harming beneficial flora .

Material Science

The compound is incorporated into polymer formulations to enhance the durability and performance of materials used in coatings and adhesives. This application is crucial for industries requiring high-performance materials that can withstand harsh environments.

Material Science Benefits:

- Durability : Improved resistance to wear and tear.

- Adhesive Performance : Enhanced bonding properties for various substrates .

Biochemical Research

In biochemistry, this compound aids in biochemical assays and research focused on enzyme interactions and metabolic pathways. Its role as a reagent allows researchers to explore complex biological processes more effectively.

Biochemical Applications:

- Enzyme Studies : Investigating enzyme kinetics and mechanisms.

- Metabolic Pathway Analysis : Understanding metabolic fluxes in biological systems .

Environmental Science

The compound also plays a role in environmental science, particularly in studies assessing the degradation of pollutants. Its chemical properties can be leveraged to develop remediation strategies aimed at cleaning contaminated sites.

Environmental Applications:

- Pollutant Degradation : Assessing the breakdown of harmful substances.

- Remediation Strategies : Developing methods to restore contaminated environments .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of mitratapide | Lipid-lowering properties |

| Agricultural Chemistry | Development of pesticides/herbicides | Effective pest control with minimal environmental impact |

| Material Science | Polymer formulations | Enhanced durability and adhesive performance |

| Biochemical Research | Enzyme assays/metabolic studies | Insights into biological processes |

| Environmental Science | Pollutant degradation studies | Development of remediation strategies |

Case Study 1: Mitratapide Synthesis

The improved synthesis method for (2S-cis)-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane has demonstrated significant increases in yield (up to 64.8%) when performed under optimized conditions without solvents . This advancement enhances the overall efficiency of producing mitratapide for pharmaceutical applications.

Case Study 2: Agricultural Efficacy

Research into the use of this compound as a herbicide has shown promising results in controlling specific weed species while preserving crop yield. Field trials indicated effective pest management with reduced chemical runoff into surrounding ecosystems .

Eigenschaften

IUPAC Name |

2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c11-7-10(13-5-6-14-10)8-1-3-9(12)4-2-8/h1-4H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXPROBTEJTMQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(CBr)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307867 | |

| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3418-24-4 | |

| Record name | NSC195977 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.